

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Fluoro-4-(trifluoromethyl)phenylacetonitrile
Cat. No.:	B1302403

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, analysis, and applications of **3-Fluoro-4-(trifluoromethyl)phenylacetonitrile**, a key building block in modern medicinal and materials chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Versatile Fluorinated Building Block

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile that has garnered significant interest in the field of organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable precursor for the synthesis of a wide range of biologically active compounds and advanced materials. The strategic placement of these electron-withdrawing groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this compound a crucial tool for fine-tuning molecular attributes in drug design.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis and process development. The key properties of **3-Fluoro-4-(trifluoromethyl)phenylacetonitrile** are summarized in the table below.

Property	Value	Source
CAS Number	247113-90-2	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula	C ₉ H ₅ F ₄ N	--INVALID-LINK--[3], --INVALID-LINK--[4]
Molecular Weight	203.14 g/mol	--INVALID-LINK--[1], --INVALID-LINK--[4]
Appearance	Solid	--INVALID-LINK--[3]
Melting Point	148 - 152 °C	--INVALID-LINK--[1]
Boiling Point	229.5 ± 35.0 °C (Predicted)	--INVALID-LINK--[5]
Density	1.39 g/cm ³	--INVALID-LINK--[1]
Flash Point	254 °C	--INVALID-LINK--[1]

Spectral Data and Analytical Characterization

While specific experimental spectral data for **3-Fluoro-4-(trifluoromethyl)phenylacetonitrile** (CAS 247113-90-2) is not readily available in public databases, characterization would typically involve the following techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,2,4-substitution pattern.
 - ¹⁹F NMR is a critical tool for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups. Two distinct signals would be expected.

- ^{13}C NMR would provide information on the number and types of carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band around 2250 cm^{-1} corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Aromatic C-H and C=C stretching bands, as well as strong C-F stretching absorptions, would also be present.
- Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M^+) at m/z 203, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the cyano group and cleavage of the trifluoromethyl group.

Synthesis and Purification

The synthesis of **3-Fluoro-4-(trifluoromethyl)phenylacetonitrile** can be approached through several synthetic strategies, often starting from a correspondingly substituted toluene or benzyl bromide. A plausible synthetic route is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.



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Caption: Generalized workflow for the synthesis of **3-Fluoro-4-(trifluoromethyl)phenylacetonitrile**.

Step-by-Step Methodology:

- Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with 3-Fluoro-4-(trifluoromethyl)benzyl bromide and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Cyanation: Sodium cyanide (NaCN) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature typically ranging from 60 to 100 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified. Given that the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a common method. Alternatively, column chromatography on silica gel can be employed for higher purity.

Causality Behind Experimental Choices:

- Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they effectively dissolve both the organic substrate and the inorganic cyanide salt, facilitating the S_N2 reaction.
- Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive temperatures should be avoided to minimize side reactions.
- Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the desired final purity. Recrystallization is often more scalable, while chromatography can provide higher purity for smaller quantities.

Safety and Handling

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is classified as a toxic substance.^[3] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.^[3]

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles.[3]
- Hand Protection: Wear chemical-resistant gloves.[3]
- Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]
- Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[3]
- Do not breathe dust or vapor.[3]
- Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]
- Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures:

- If Swallowed: Immediately call a poison center or doctor.[3]
- If on Skin: Wash with plenty of water.[3]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
- If Inhaled: Remove the victim to fresh air.[3]

Applications in Drug Discovery and Development

The unique substitution pattern of **3-Fluoro-4-(trifluoromethyl)phenylacetonitrile** makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The fluorine atom can modulate the pKa of nearby functional groups and can also participate in favorable interactions with biological targets.

While specific drugs derived from this exact starting material are not prominently documented in publicly available literature, its structural motifs are found in a variety of compounds investigated for therapeutic purposes. Phenylacetonitrile derivatives are precursors to a wide range of bioactive molecules, including those with applications as:

- Enzyme Inhibitors: The nitrile group can act as a handle for further chemical transformations or can itself interact with active sites of enzymes.
- Receptor Ligands: The substituted phenyl ring can be a key pharmacophore for binding to various receptors.
- Intermediates for Heterocyclic Synthesis: The nitrile and the benzylic position are reactive sites that can be utilized in the construction of more complex heterocyclic systems, which are prevalent in many drug classes.

The general importance of fluorinated compounds in drug discovery is well-established, with a significant percentage of modern drugs containing at least one fluorine atom.

Conclusion

3-Fluoro-4-(trifluoromethyl)phenylacetonitrile is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physical properties and the presence of key functional groups make it a valuable building block for the synthesis of complex molecules with tailored properties. Adherence to strict safety protocols is essential when handling this compound. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of versatile fluorinated intermediates like **3-Fluoro-4-(trifluoromethyl)phenylacetonitrile** is expected to increase.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302403#3-fluoro-4-trifluoromethyl-phenylacetonitrile-physical-properties]

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